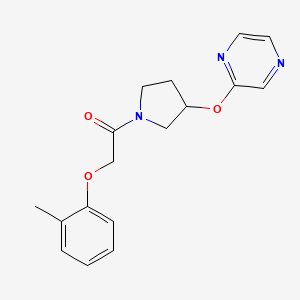

1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

説明

1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a heterocyclic ethanone derivative featuring a pyrrolidine ring substituted with a pyrazin-2-yloxy group and an o-tolyloxy moiety. Its molecular formula is C₁₇H₁₉N₃O₃, with a molecular weight of 313.35 g/mol.

Synthetic routes for analogous compounds often involve Friedel-Crafts alkylation (e.g., AlCl₃-catalyzed reactions in dry DCM) or Ullmann-type coupling (using CuI and K₂CO₃) to attach heterocyclic substituents to the ethanone core .

特性

IUPAC Name |

2-(2-methylphenoxy)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-13-4-2-3-5-15(13)22-12-17(21)20-9-6-14(11-20)23-16-10-18-7-8-19-16/h2-5,7-8,10,14H,6,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTADCFQFMKYPMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. Its unique structural features, including a pyrrolidine ring and a pyrazin-2-yloxy group, suggest potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone can be represented as follows:

Structural Features:

- Pyrrolidine Ring: Contributes to the compound's ability to interact with various biological targets.

- Pyrazin-2-yloxy Group: Enhances the compound's reactivity and potential binding affinity to enzymes and receptors.

- o-Tolyloxy Group: May influence the compound's lipophilicity and permeability across biological membranes.

Antitumor Activity

Research indicates that compounds similar to 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone exhibit significant antitumor properties. For instance, derivatives with pyrazole or pyrrolidine structures have shown inhibitory activity against various cancer cell lines, including those resistant to conventional therapies .

Case Study:

A study evaluating the antitumor effects of pyrazole derivatives revealed that specific compounds exhibited IC50 values in the low micromolar range against BRAF(V600E) mutant melanoma cells, suggesting that modifications in the structure can enhance potency .

Antimicrobial Activity

The presence of the pyrazin-2-yloxy group is associated with antimicrobial properties. Compounds containing similar moieties have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrazole Derivative A | E. coli | 32 µg/mL |

| Pyrazole Derivative B | S. aureus | 16 µg/mL |

| 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone | Pseudomonas aeruginosa | TBD |

The biological activity of 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is believed to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Modulation: Interaction with specific receptors can lead to altered signaling pathways, impacting cell survival and growth.

- Cell Membrane Disruption: Similar compounds have shown the ability to compromise bacterial cell membranes, leading to cell lysis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the functional groups can significantly impact its pharmacological profile:

Table 2: Structure-Activity Relationships

| Structural Modification | Effect on Activity |

|---|---|

| Addition of methyl group on pyrrolidine | Increased lipophilicity and cell permeability |

| Variation in the length of alkyl chains | Altered binding affinity to receptors |

| Substitution on the pyrazine ring | Enhanced antimicrobial potency |

科学的研究の応用

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a pyrazin-2-yloxy group and an o-tolyloxy moiety. The synthesis typically involves multi-step organic reactions, including:

- Nucleophilic substitution : Introducing the pyrazin-2-yloxy group onto the pyrrolidine.

- Coupling reactions : Forming the final compound through condensation with o-tolyl derivatives.

The synthesis requires careful optimization of reaction conditions such as temperature, solvent choice, and catalysts to achieve high yields and purity.

Biological Activities

1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone exhibits several notable biological activities:

Anticancer Properties

Research indicates that this compound has potential as an anticancer agent , particularly through its interactions with key signaling pathways involved in tumor growth. It may act as an inhibitor of specific kinases that are critical for cancer cell proliferation.

Antimicrobial Effects

The compound has been investigated for its antimicrobial properties , showing efficacy against various bacterial and fungal strains. This suggests potential applications in developing new antibiotics or antifungal agents.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Activity : A preclinical trial demonstrated that 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone significantly inhibited tumor growth in xenograft models by targeting specific kinases involved in cancer progression.

- Antimicrobial Testing : In vitro tests showed that the compound effectively reduced bacterial load in cultures of resistant strains, indicating its potential as a new antibiotic candidate.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison of Ethanone Derivatives

Key Findings

Structural Features: The pyrazin-2-yloxy group in the target compound distinguishes it from pyridinyl or pyrazolyl analogs (e.g., ). Pyrazine’s electron-deficient aromatic system may enhance binding to biological targets compared to pyridine derivatives .

Synthesis Methods :

- The target compound’s synthesis likely parallels Friedel-Crafts alkylation (), whereas Ullmann coupling () is preferred for pyridinyl-pyrazolyl systems .

Biological Activity: Phenoxy-pyrrolidine derivatives () exhibit CoA-disrupting activity, suggesting the target compound may share similar pharmacological mechanisms . In contrast, pyrazine-based ethanones like 2-acetyl-3-ethylpyrazine () are flavorants, highlighting how substituent choice dictates application .

Physicochemical Properties :

- The target’s higher molecular weight (313.35 g/mol) and polar oxygen/nitrogen atoms may improve solubility compared to simpler analogs (e.g., 150.18 g/mol for 2-acetyl-3-ethylpyrazine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。